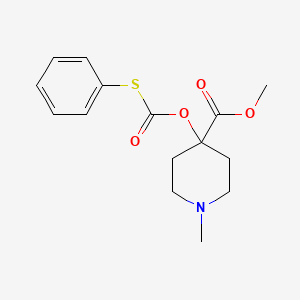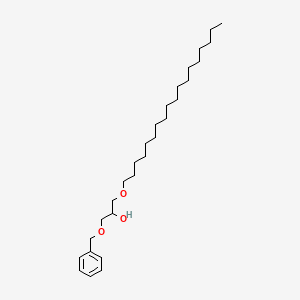
1-(Benzyloxy)-3-(octadecyloxy)propan-2-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Benzyloxy)-3-(octadecyloxy)propan-2-OL is an organic compound that belongs to the class of alcohols It is characterized by the presence of a benzyloxy group and an octadecyloxy group attached to a propane backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Benzyloxy)-3-(octadecyloxy)propan-2-OL typically involves the reaction of benzyl alcohol with octadecanol in the presence of a suitable catalyst. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide to facilitate the formation of the desired product. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve the yield. The use of advanced purification techniques such as distillation and chromatography is also common to obtain a high-purity product.
Analyse Des Réactions Chimiques
Types of Reactions
1-(Benzyloxy)-3-(octadecyloxy)propan-2-OL undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The benzyloxy and octadecyloxy groups can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and sulfuric acid.
Reduction: Lithium aluminum hydride, sodium borohydride, and hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents, nucleophiles, and bases.
Major Products Formed
The major products formed from these reactions include aldehydes, carboxylic acids, alcohols, and substituted derivatives of the original compound.
Applications De Recherche Scientifique
1-(Benzyloxy)-3-(octadecyloxy)propan-2-OL has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.
Industry: It is used in the production of specialty chemicals, surfactants, and lubricants.
Mécanisme D'action
The mechanism of action of 1-(Benzyloxy)-3-(octadecyloxy)propan-2-OL involves its interaction with specific molecular targets and pathways. The benzyloxy and octadecyloxy groups play a crucial role in determining the compound’s reactivity and biological activity. The compound may interact with enzymes, receptors, and other biomolecules, leading to various physiological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(Benzyloxy)propan-2-ol: Similar in structure but lacks the octadecyloxy group.
1-(Octadecyloxy)propan-2-ol: Similar in structure but lacks the benzyloxy group.
1-(Benzyloxy)-3-(hexadecyloxy)propan-2-OL: Similar in structure but has a hexadecyloxy group instead of an octadecyloxy group.
Uniqueness
1-(Benzyloxy)-3-(octadecyloxy)propan-2-OL is unique due to the presence of both benzyloxy and octadecyloxy groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
108225-24-7 |
|---|---|
Formule moléculaire |
C28H50O3 |
Poids moléculaire |
434.7 g/mol |
Nom IUPAC |
1-octadecoxy-3-phenylmethoxypropan-2-ol |
InChI |
InChI=1S/C28H50O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-23-30-25-28(29)26-31-24-27-21-18-17-19-22-27/h17-19,21-22,28-29H,2-16,20,23-26H2,1H3 |
Clé InChI |
RURLGCJHIQXITB-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCOCC(COCC1=CC=CC=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-([1,1'-Biphenyl]-4-yl)propane-2-peroxol](/img/structure/B14329482.png)

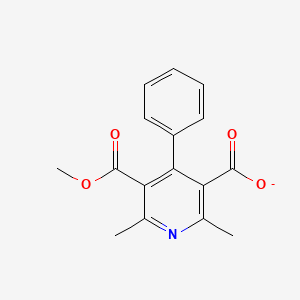
![N-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]formamide](/img/structure/B14329501.png)
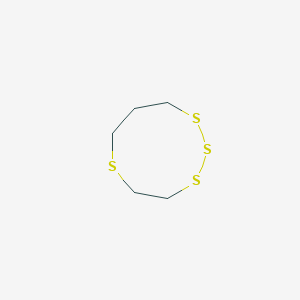
![[2,2'-Binaphthalene]-1,1',4,4'-tetrol](/img/structure/B14329514.png)
![1-(4-Chlorophenyl)-7-oxa-2,6-dithiabicyclo[2.2.1]heptane](/img/structure/B14329522.png)

![6,9-Dioxa-3,12,18-triazabicyclo[12.3.1]octadeca-1(18),14,16-triene](/img/structure/B14329533.png)
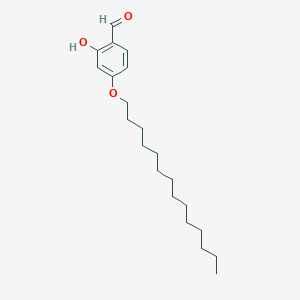
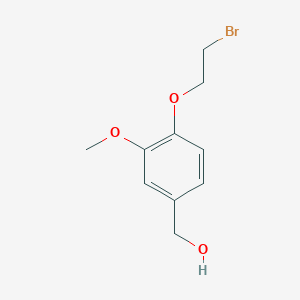
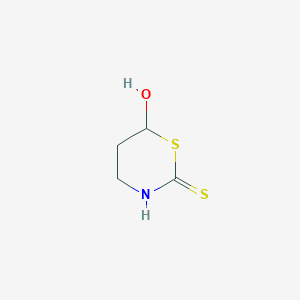
![4-Benzylidenespiro[thietane-2,9'-xanthene]](/img/structure/B14329553.png)
